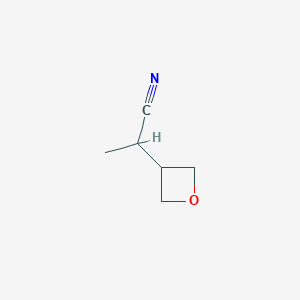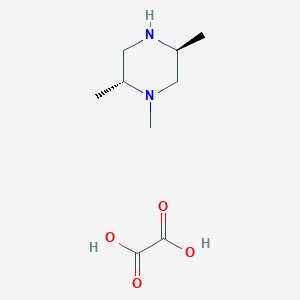![molecular formula C8H9NO6 B2878918 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid CAS No. 1909326-94-8](/img/structure/B2878918.png)
2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid, also known as MEMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEMA is a derivative of 5-methyl-1,3-oxazole-4-carboxylic acid and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors for Visual Impairment
A study focused on synthesizing oxazol-4-yl-acetic acids, demonstrating their effectiveness as aldose reductase inhibitors, which are crucial for preventing cataract development in conditions like diabetes. The compounds, including variations of the oxazol-5-yl motif, exhibited potent inhibitory activity, suggesting their potential in topical treatments for preventing vision impairment due to cataracts (La Motta et al., 2008).
Acid-Base Properties and Biological Activity
Research into the acid-base properties of triazole derivatives, including those related to 2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid, underscores the significance of understanding these compounds' physical and chemical characteristics. The determination of ionization constants and the exploration of the compounds' acidity offer insights into their biological activity and potential medicinal applications (Kaplaushenko, 2014).
Synthesis and Chemical Properties
The synthesis and characterization of cyclic hydroxamic acids and lactams, featuring the oxazol-5-yl motif, highlight the compound's versatility in chemical synthesis. These compounds serve as precursors for various cyclic hydroxamic acids, showcasing their role in developing novel chemical entities with potential applications in agriculture and pharmaceuticals (Hartenstein & Sicker, 1993).
Modification of Acidity and Solution Properties
The study of bilirubin analogs substituted with methoxy groups, including investigations into the effects of electron-withdrawing groups on the acidity of acetic acid derivatives, provides valuable data on modifying the solubility and pharmacokinetic properties of bioactive compounds. This research offers insights into the design of drug molecules with enhanced solubility and efficacy (Boiadjiev & Lightner, 1998).
Novel Fluorophores for Biomedical Analysis
The development of novel fluorophores, such as derivatives from 5-methoxyindole-3-acetic acid, demonstrates the application of these compounds in biomedical analysis. The strong fluorescence and stability of these compounds, across a wide pH range, make them suitable for use as fluorescent labeling reagents, highlighting their utility in analytical and diagnostic applications (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
2-[(4-methoxycarbonyl-1,3-oxazol-5-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6/c1-13-8(12)7-5(15-4-9-7)2-14-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTAXOXMGSJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2878835.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2878836.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)

![N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2878841.png)


![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2878849.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)
